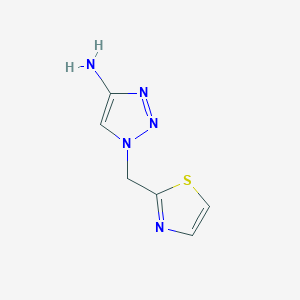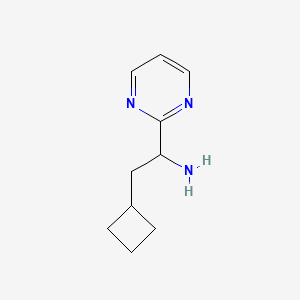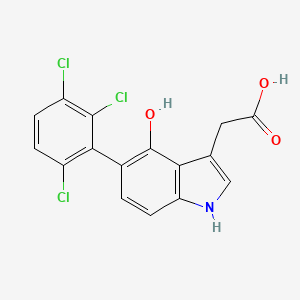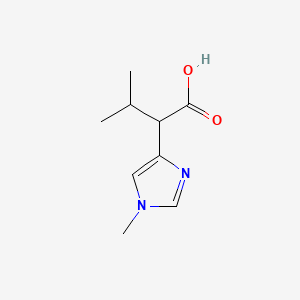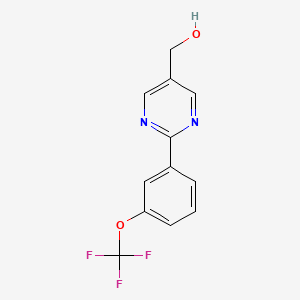
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, 3-(trifluoromethoxy)phenyl bromide, is prepared through halogenation of the corresponding phenol.
Coupling Reaction: The aryl halide is then coupled with 5-methoxypyrimidine-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically potassium carbonate, in an organic solvent like toluene or DMF.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: The major products include 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid.
Reduction: The major products include 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-amine.
Substitution: The major products depend on the nucleophile used, such as 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-thiol.
Aplicaciones Científicas De Investigación
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as thymidylate synthase and hedgehog signaling pathways.
Pathways Involved: The compound modulates these pathways by inhibiting or activating specific proteins, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol can be compared with other similar compounds, such as:
5-Phenyl-4-(3-(trifluoromethyl)phenoxy)thieno(2,3-d)pyrimidine: This compound also contains a trifluoromethyl group and a pyrimidine ring but differs in its overall structure and properties.
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine derivatives: These compounds are studied for their hedgehog signaling pathway inhibitory activities and have different structural features compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H9F3N2O2 |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
[2-[3-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-3-1-2-9(4-10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2 |
Clave InChI |
WKOHLTLPRQDEQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


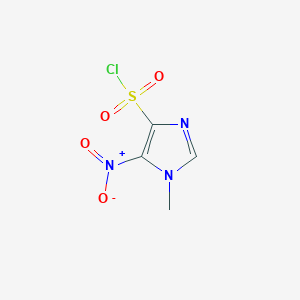
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
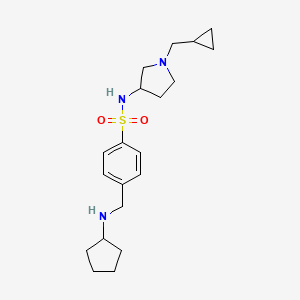
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

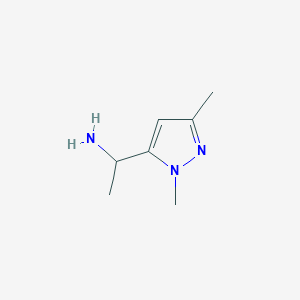
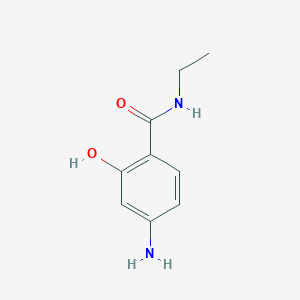
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
